molecular formula C33H38F3N7O11 B13720642 N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine CAS No. 210345-03-2

N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine

Cat. No.: B13720642
CAS No.: 210345-03-2
M. Wt: 765.7 g/mol
InChI Key: HULKIXRFKRCRHD-UHFFFAOYSA-N
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Description

N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine is a synthetic fluorogenic peptide substrate designed for protease activity assays. Its structure comprises a tetrapeptide sequence (Ac-Leu-Glu-His-Asp) conjugated to a 4-trifluoromethylcoumarin derivative via an amide bond at the 7-position of the benzopyran ring. The trifluoromethyl group enhances the electron-withdrawing properties of the coumarin moiety, influencing fluorescence characteristics such as emission wavelength and quantum yield . This compound is primarily utilized in biochemical research to study caspase activity, particularly enzymes recognizing the Leu-Glu-His-Asp (LEHD) motif, such as caspase-9 .

Properties

IUPAC Name

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(39-16(3)44)31(52)41-21(6-7-26(45)46)29(50)42-23(9-18-13-37-14-38-18)32(53)43-24(12-27(47)48)30(51)40-17-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-17/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H,37,38)(H,39,44)(H,40,51)(H,41,52)(H,42,50)(H,43,53)(H,45,46)(H,47,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HULKIXRFKRCRHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657529
Record name N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210345-03-2
Record name N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs, highlighting key variations in peptide sequences, substituents, and applications.

Table 1: Comparative Analysis of Fluorogenic Caspase Substrates
Compound Name Peptide Sequence Benzopyran Substituent Target Enzyme Molecular Weight Application
N-Acetylleucyl-alpha-glutamylhistidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-alpha-asparagine Ac-Leu-Glu-His-Asp 4-CF₃ Caspase-9 ~729–838* Caspase-9 activity assays
N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin () Ac-Asp-Glu-Val-Asp 4-CF₃ Caspase-3 729.61 Caspase-3 activity assays
N-Acetyl-Trp-Glu-His-Asp-7-amido-4-trifluoromethylcoumarin () Ac-Trp-Glu-His-Asp 4-CF₃ Group I caspases 838.74 Broad-spectrum caspase detection (e.g., caspases-1, -4, -5)
Ac-Leu-Glu-His-Asp-7-amino-4-methylcoumarin () Ac-Leu-Glu-His-Asp 4-CH₃ Caspase-9 711.72 Caspase-9 assays with altered fluorescence profile
Key Observations:

Peptide Sequence Dictates Enzyme Specificity :

  • The Ac-Leu-Glu-His-Asp sequence (LEHD) in the target compound and ’s analog selectively targets caspase-9, while Ac-Asp-Glu-Val-Asp (DEVD) in ’s compound is specific to caspase-3 .
  • Substitution of Leu with Trp () broadens specificity to group I caspases, likely due to altered binding affinity .

Benzopyran Substituent Modifies Fluorescence :

  • The 4-CF₃ group in the target compound and analogs increases electron withdrawal, shifting fluorescence emission to longer wavelengths compared to the 4-CH₃ group in ’s compound .
  • 4-CH₃ (AMC) derivatives exhibit lower fluorescence intensity but better solubility in aqueous buffers .

NMR and Structural Insights

highlights the utility of NMR in differentiating analogs. For example, chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly between compounds with modified peptide sequences or substituents (Figure 6 in ). These shifts correlate with changes in the chemical environment near the benzopyran ring and peptide backbone, enabling precise structural elucidation .

Practical Implications in Research

  • Caspase-9 vs. Caspase-3 Specificity : Researchers must select substrates based on the target enzyme’s recognition motif (e.g., LEHD for caspase-9 vs. DEVD for caspase-3) .
  • Fluorophore Choice : The 4-CF₃ group (AFC) offers brighter fluorescence, while 4-CH₃ (AMC) provides cost-effective alternatives with distinct spectral properties .

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